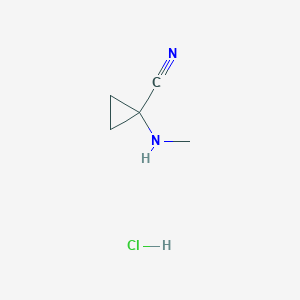
1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2 and a molecular weight of 132.59 g/mol . It is known for its unique structure, which includes a cyclopropane ring, a nitrile group, and a methylamino group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride typically involves the reaction of cyclopropane-1-carbonitrile with methylamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Chemical Reactions Analysis
1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitrile group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride can be compared with other similar compounds, such as:
Cyclopropane-1-carbonitrile: Lacks the methylamino group, making it less reactive in certain contexts.
1-(Amino)cyclopropane-1-carbonitrile: Similar structure but without the methyl group, leading to different reactivity and applications.
1-(Methylamino)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a nitrile group, and a methylamino group, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-(methylamino)cyclopropane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-7-5(4-6)2-3-5;/h7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNUXAAJBYFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-97-2 |
Source


|
| Record name | 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE](/img/structure/B2523067.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2523080.png)


